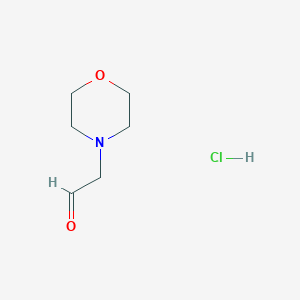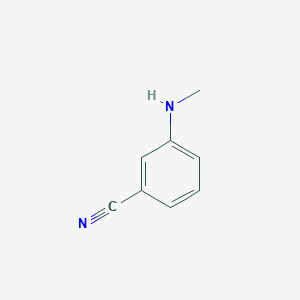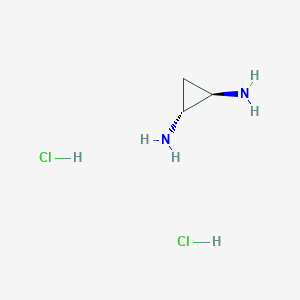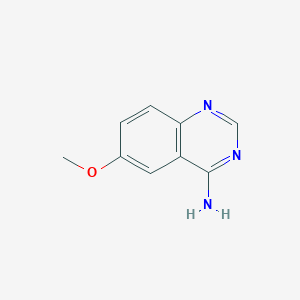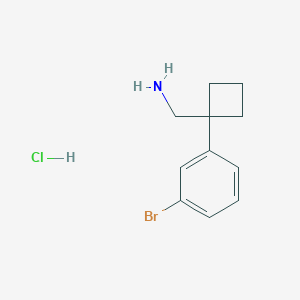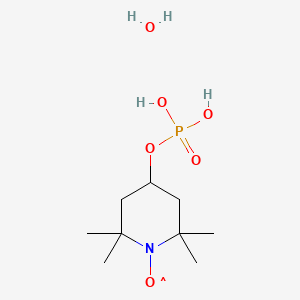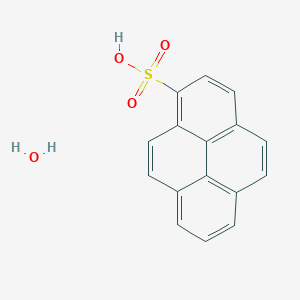
1-Pyrenesulfonic acid hydrate
Descripción general
Descripción
1-Pyrenesulfonic acid hydrate (PSA) is a pyrene derivative . It has an empirical formula of C16H10O3S · xH2O and a molecular weight of 282.31 (anhydrous basis) .
Synthesis Analysis
The synthesis of 1-pyrenesulfonic acid has been reported . It can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP) .Molecular Structure Analysis
The molecular formula of 1-Pyrenesulfonic acid hydrate is C16H10O3S · xH2O . The SMILES string representation is [H]O [H].OS (=O) (=O)c1ccc2ccc3cccc4ccc1c2c34 .Chemical Reactions Analysis
1-Pyrenesulfonic acid hydrate can react with organotin precursors to form pyrene-containing organostannoxanes . It can also be used to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP), resulting in a graphene oxide nanohybrid (GO/THPP/PSA) material .Physical And Chemical Properties Analysis
The melting point of 1-Pyrenesulfonic acid hydrate is 125-129 °C (lit.) . It is soluble in DMSO at 250 mg/10 mL, appearing clear to slightly hazy, yellow to brown .Aplicaciones Científicas De Investigación
Fluorescent Sensors
- Detection of Metal Ions: Oligo(1-pyrenesulfonic acid) synthesized via electropolymerization shows high fluorescence quantum yield and effectively detects Fe³⁺ in aqueous solutions. This oligomer displays better selectivity and a lower detection limit than its monomer, making it a good candidate for Fe³⁺ determination in aqueous solution (Jian et al., 2018).
Nanotechnology and Material Science
- Polypyrrole Micro- and Nanowires: Electrochemical polymerization of pyrrole in the aqueous solutions of 1-pyrenesulfonic acid results in the formation of polypyrrole wires with strong emission in aqueous dispersion and enhanced electrochemical activity due to their high specific surface area (Lu, Li, & Shi, 2006).
- Single-Walled Carbon Nanotube Solubilization: 1-Pyrenesulfonic acid reacts with branched polyethyleneimine to produce soluble composites with single-walled carbon nanotubes, indicating potential applications in nanotechnology (Yamaguchi, Iwasaki, & Wang, 2019).
Environmental Applications
- Graphene Production: 1-Pyrenesulfonic acid sodium salt is used in a water-based method for exfoliating graphite, leading to stable dispersions of graphene suitable for electrochemical sensor applications (Yang et al., 2013).
Photophysical Applications
- Layered Double Hydroxides: Zn-Al hydrotalcite-like compounds intercalated with 1-pyrenesulfonic acid exhibit unique photophysical properties, suggesting applications in materials science and optoelectronics (Gago et al., 2008).
Anti-Counterfeiting Applications
- Fluorescent Inks: 1,3,6,8-Pyrenesulfonic acid sodium salt, synthesized via a simple method, exhibits blue fluorescence under UV light and is used in water-soluble invisible inks for anti-counterfeiting purposes (Chen et al., 2018).
Electrochemical Applications
- Electrochemical Sensing: The electropolymerization of pyrene derivatives including 1-pyrenesulfonic acid is used for fabricating liquid crystal devices with photoluminescent properties, indicating potential uses in advanced display technologies (Son et al., 2015).
Safety And Hazards
Direcciones Futuras
1-Pyrenesulfonic acid hydrate has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days . This suggests that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .
Propiedades
IUPAC Name |
pyrene-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYFCSDPUHYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583649 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenesulfonic acid hydrate | |
CAS RN |
654055-00-2 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



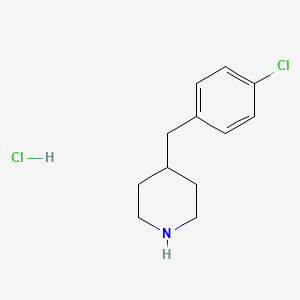
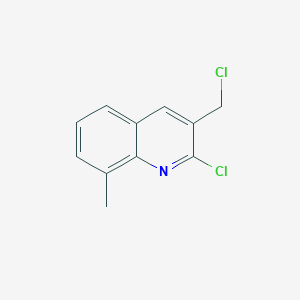
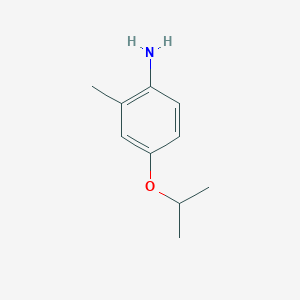
![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
